An In-depth Technical Guide to 4-Hydroxybutyl Methacrylate: Properties, Synthesis, and Advanced Applications
An In-depth Technical Guide to 4-Hydroxybutyl Methacrylate: Properties, Synthesis, and Advanced Applications
This guide provides a comprehensive technical overview of 4-Hydroxybutyl methacrylate (4-HBMA), a functional monomer of significant interest to researchers, scientists, and professionals in drug development and advanced materials. We will delve into its core chemical properties, structure, synthesis, and polymerization, with a particular focus on the scientific rationale behind its use in high-value applications such as biomaterials and controlled drug delivery systems.
Fundamental Properties and Structure of 4-HBMA
4-Hydroxybutyl methacrylate (4-HBMA) is an ester of methacrylic acid. Its structure is distinguished by two key functional groups: a polymerizable methacrylate group and a primary hydroxyl (-OH) group at the terminus of a flexible four-carbon butyl chain. This bifunctional nature is the primary driver of its versatility, enabling it to act as a building block for a wide array of functional polymers.
The methacrylate group provides a reactive site for free-radical polymerization, allowing for the formation of high-molecular-weight polymers with a stable carbon-carbon backbone. The pendant hydroxyl group, on the other hand, offers a site for post-polymerization modification, such as drug conjugation, crosslinking, or surface functionalization. Furthermore, this hydroxyl group imparts hydrophilicity to the resulting polymer, a critical feature for biomedical applications.
Chemical Structure
The molecular structure of 4-HBMA is foundational to its chemical behavior. The IUPAC name is 4-hydroxybutyl 2-methylprop-2-enoate.[1]
Caption: Chemical structure of 4-Hydroxybutyl methacrylate (4-HBMA).
Physicochemical Properties
A summary of the core physicochemical properties of 4-HBMA is provided below. These values are critical for designing reaction conditions, purification processes, and formulation strategies.
| Property | Value | Reference(s) |
| CAS Number | 997-46-6 | [1] |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Density | ~1.01 g/cm³ (at 25 °C) | [3] |
| Boiling Point | ~236.6 °C at 760 mmHg | [3] |
| IUPAC Name | 4-hydroxybutyl 2-methylprop-2-enoate | [1] |
| SMILES | CC(=C)C(=O)OCCCCO | [1] |
Synthesis and Purification of 4-HBMA Monomer
From a strategic perspective, the synthesis of a high-purity monomer is paramount, as impurities can drastically affect polymerization kinetics and the final properties of the polymer. The most common and industrially viable method for producing 4-HBMA is the direct esterification of methacrylic acid with a molar excess of 1,4-butanediol.[2][4]
Caption: Synthesis of 4-HBMA via acid-catalyzed esterification.
Causality in Synthesis Design: The choice of an excess of 1,4-butanediol is a critical process parameter. It serves two purposes: first, according to Le Châtelier's principle, it drives the reaction equilibrium towards the mono-esterified product (4-HBMA). Second, it statistically minimizes the formation of the primary byproduct, 1,4-butanediol dimethacrylate, which is formed when both hydroxyl groups of the diol react.[4] The dimethacrylate is a crosslinking agent, and its presence as an impurity can lead to premature gelation during polymerization. The removal of water, typically via azeotropic distillation (e.g., with toluene or hexane), is also essential to push the reaction to completion.[4]
Laboratory-Scale Synthesis Protocol
This protocol is a representative self-validating system for producing high-purity 4-HBMA.
Materials:
-
Methacrylic acid
-
1,4-Butanediol (≥3 molar equivalents)
-
p-Toluenesulfonic acid (p-TSA, catalyst, ~1-2 mol%)
-
Hydroquinone (inhibitor, ~0.1 wt%)
-
Toluene (azeotropic solvent)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add methacrylic acid, 1,4-butanediol, p-TSA, hydroquinone, and toluene.
-
Esterification: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-8 hours). Monitor reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to remove acidic catalyst and unreacted methacrylic acid), water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to separate the 4-HBMA from unreacted 1,4-butanediol and any dimethacrylate byproduct. The high boiling point of 4-HBMA necessitates distillation under high vacuum.
Polymerization of 4-HBMA
The polymerization of 4-HBMA can be achieved through various methods, with the choice of technique dictating the polymer's architecture, molecular weight distribution, and ultimately, its performance.
Free-Radical Polymerization
Conventional free-radical polymerization is a robust and straightforward method for producing high-molecular-weight poly(4-hydroxybutyl methacrylate) (p(4-HBMA)). It is typically initiated by the thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Causality in Protocol Design: The key trade-off in free-radical polymerization is between polymerization rate and control over the polymer structure. Higher initiator concentrations or temperatures increase the rate but can lead to broader molecular weight distributions (polydispersity) and a higher likelihood of side reactions.[5] The choice of solvent is also critical; bulk polymerization can lead to a significant autoacceleration (Trommsdorff effect) due to the increasing viscosity, making the reaction difficult to control. Solution polymerization provides better heat dissipation and control.
Step-by-Step Free-Radical Polymerization Protocol:
-
Preparation: Dissolve 4-HBMA monomer and AIBN (initiator, e.g., 0.1-1 mol% relative to monomer) in a suitable solvent (e.g., dimethylformamide, DMF, or 1,4-dioxane) in a Schlenk flask.
-
Deoxygenation: Subject the solution to several freeze-pump-thaw cycles (or purge with an inert gas like nitrogen or argon for 30-60 minutes) to remove dissolved oxygen, which inhibits radical polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath (typically 60-80°C for AIBN) and stir for a predetermined time (e.g., 2-24 hours).
-
Termination & Precipitation: Cool the reaction to terminate. Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent (e.g., cold methanol or diethyl ether) while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Controlled Radical Polymerization: RAFT
For applications requiring precise control over molecular weight, low polydispersity (Đ < 1.3), and complex architectures (e.g., block copolymers), controlled radical polymerization techniques are superior. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful example.[3][6] It involves the use of a chain transfer agent (CTA) to mediate the polymerization, imparting "living" characteristics.
Causality in Protocol Design: The molar ratio of monomer to CTA to initiator is the critical determinant of the final polymer's molecular weight and polydispersity. The CTA reversibly caps the growing polymer chains, keeping the concentration of active radicals low and ensuring that all chains grow at a similar rate. This level of control is essential for creating the well-defined block copolymers often used in drug delivery nano-assemblies.[7]
A detailed protocol for RAFT aqueous dispersion polymerization of the acrylate analog, 4-hydroxybutyl acrylate (HBA), has been well-documented and provides a strong template for 4-HBMA systems.[3]
Representative RAFT Polymerization Protocol (Aqueous Dispersion):
-
Preparation: In a vial, combine a carboxylic acid-functionalized RAFT agent (e.g., DDMAT), 4-HBMA monomer, and a water-soluble initiator (e.g., ACVA).[3]
-
Solution Formulation: Add water to achieve the target solids concentration (e.g., 40% w/w). Adjust the pH if necessary to ensure solubility of the CTA and initiator.
-
Deoxygenation: Purge the solution with nitrogen gas for 15-30 minutes.
-
Polymerization: Immerse the sealed vial in a preheated oil bath (e.g., 70°C) and stir. The reaction proceeds from a solution to a dispersion as the hydrophobic p(4-HBMA) chains grow and self-assemble.
-
Characterization: Monitor monomer conversion by ¹H NMR spectroscopy. Analyze the final molecular weight and polydispersity by Gel Permeation Chromatography (GPC).[3]
Advanced Applications in Drug Development and Biomaterials
The unique properties of p(4-HBMA) make it a highly attractive material for the biomedical field. The combination of a flexible, hydrophobic backbone with hydrophilic pendant groups allows for the creation of materials with tunable properties.
Hydrogels for Controlled Drug Release
The hydroxyl groups on p(4-HBMA) allow for covalent crosslinking to form hydrogels. These water-swollen, three-dimensional polymer networks can physically entrap drug molecules, releasing them over time via diffusion.[8]
Causality in Hydrogel Design: The mechanical properties and drug release profile of a p(4-HBMA) hydrogel are directly controlled by its crosslinking density.[9]
-
High Crosslink Density: Results in a tighter polymer network, leading to a stiffer, less swollen hydrogel with slower drug diffusion and release.
-
Low Crosslink Density: Creates a looser network, resulting in a softer, more flexible hydrogel with a higher water content and faster drug release.
The choice of crosslinker (e.g., ethylene glycol dimethacrylate) and its concentration are therefore critical design parameters for tuning the hydrogel to a specific drug delivery application.
Polymer-Drug Conjugates
The pendant hydroxyl group is a convenient handle for covalently attaching drug molecules, forming polymer-drug conjugates. This strategy can improve a drug's solubility, extend its circulation half-life, and enable targeted delivery. The linkage between the polymer and the drug is often an ester bond, which can be designed to be hydrolytically or enzymatically cleaved within the target physiological environment, releasing the active drug.
Thermoresponsive Nano-Objects
When 4-HBMA (or its acrylate analog, 4-HBA) is used as the core-forming block in a block copolymer synthesized via RAFT polymerization, it can form self-assembled nanoparticles (nano-objects) in water.[7] Research has shown that polymers of HBA, a structural isomer of the widely studied 2-hydroxypropyl methacrylate (HPMA), exhibit distinct thermoresponsive behavior. Unlike p(HPMA), which dehydrates upon heating, p(HBA) becomes more hydrated at elevated temperatures.[7] This counterintuitive property allows for the creation of "schizophrenic" block copolymer assemblies that can reversibly transition between spheres, worms, and vesicles simply by changing the temperature, offering sophisticated mechanisms for stimuli-responsive drug delivery or cell encapsulation.[7]
Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of both the monomer and the resulting polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (4-HBMA): The proton NMR spectrum provides a definitive fingerprint. Expected chemical shifts (in CDCl₃) are:
-
~6.1 ppm & ~5.5 ppm: Singlets corresponding to the two vinyl protons (=CH₂) of the methacrylate group.
-
~4.2 ppm: Triplet for the ester methylene protons (-O-CH₂-).
-
~3.7 ppm: Triplet for the hydroxyl-adjacent methylene protons (-CH₂-OH).
-
~1.9 ppm: Singlet for the methyl protons (-CH₃) on the double bond.
-
~1.8-1.6 ppm: Multiplets for the two internal methylene protons of the butyl chain (-CH₂-CH₂-).
-
-
¹³C NMR (4-HBMA): Key signals include:
-
~167 ppm: Carbonyl carbon (C=O).
-
~136 ppm & ~125 ppm: Vinylic carbons (C=CH₂).
-
~64 ppm & ~62 ppm: Methylene carbons bonded to oxygen (-O-CH₂- and -CH₂-OH).
-
~28 ppm & ~25 ppm: Internal methylene carbons.
-
~18 ppm: Methyl carbon (-CH₃).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify key functional groups.
-
~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
~2950 cm⁻¹ & ~2870 cm⁻¹: C-H stretching of the alkyl chain.
-
~1720 cm⁻¹ (strong): C=O stretching of the ester carbonyl group. This is a highly characteristic peak for methacrylates.[10]
-
~1636 cm⁻¹ (medium): C=C stretching of the vinyl group. The disappearance of this peak is a key indicator of successful polymerization.[10]
-
~1160 cm⁻¹ (strong): C-O stretching of the ester linkage.
Safety and Handling
4-Hydroxybutyl methacrylate is an irritant and may cause an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. All handling should be performed in a well-ventilated fume hood.
Crucially, 4-HBMA is a polymerizable monomer that can undergo spontaneous, and potentially violent, polymerization if not properly inhibited. Commercial grades are supplied with an inhibitor, such as the monomethyl ether of hydroquinone (MEHQ). For long-term storage, it should be kept refrigerated (2-8°C) and under an air headspace, as oxygen is required for the inhibitor to function effectively.
References
-
Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization. (n.d.). University of Lincoln. [Link]
-
4-Hydroxybutyl methacrylate. (n.d.). PubChem. [Link]
-
Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly. (2023). Macromolecules. [Link]
-
Mechanical properties of hydrogels and the effect of interfacial bonding. (n.d.). ResearchGate. [Link]
-
(E)-n-butyl cinnamate: 1H NMR (500 MHz, CDCl3) δ: 7.72 (1 H, J=16.0 Hz, d), 7.56 (2 H, J=3.7 Hz, q), 7.41 (3 H, J=1.0 Hz, t), 6.48 (1 H, J=16.0 Hz, d), 4.26 (2 H, J=6.7 Hz, t), 1.76-1.72 (2 H, m), 1.51-1.47 (2 H, m),1.01 (3 H, J=7.4 Hz, t); 13C NMR δ: 14.2, 19.6, 31.2, 64.8, 118.8, 128.5, 129.3, 130.6, 134.9, 145.0, 167.5. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis of Thermoresponsive Diblock Copolymer Nano-Objects via RAFT Aqueous Emulsion Polymerization of Hydroxybutyl Methacrylate. (2022). National Institutes of Health. [Link]
- Method for producing 4-hydroxybutyl (meth)acrylate. (n.d.).
-
Synthesis and characterizations of poly(hydroxybenzyl methacrylate-co-acrylamide) based hydrogel as drug delivery system. (2021). De Gruyter. [Link]
-
MECHANICAL PROPERTIES OF HYDROGELS FOR PILLARS FABRICATION AND BIOLOGICAL APPLICATIONS. (n.d.). Politecnico di Milano. [Link]
-
Design of novel reaction-separation-recycle processes for the production of 4-hydroxybutyl acrylate. (2021). The University of Manchester. [Link]
-
Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity. (1997). PubMed. [Link]
-
RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate. (n.d.). White Rose Research Online. [Link]
-
Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. (n.d.). National Institutes of Health. [Link]
-
4-Hydroxybutyl acrylate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
-
Poly(Butyl Methacrylate) and Carboxymethyl Dextran Copolymers: Synthesis, Mechanical and Anti-Adhesive Properties. (n.d.). SciTechnol. [Link]
-
Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. (2021). PLOS One. [Link]
-
Tensile mechanical properties of various hydrogels. (n.d.). ResearchGate. [Link]
-
(PDF) Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. (2021). ResearchGate. [Link]
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2022). ResearchGate. [Link]
-
Structural Features and Mechanical Properties of Hydrogels Based on PVP Copolymers, Obtained in the Presence of a Solvent. (n.d.). MDPI. [Link]
-
Synthesis and Characterization of Charge-Stabilized Poly(4- hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion. (2023). White Rose Research Online. [Link]
-
Advances in Hydrogel-Based Drug Delivery Systems. (n.d.). MDPI. [Link]
-
Mechanism of the formation of AIBN-radical derived polymer 10. (n.d.). ResearchGate. [Link]
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (n.d.). ACS Publications. [Link]
-
Free-radical homopolymerization and copolymerization of di-n-butyl itaconate. (1994). Polymer. [Link]
-
Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. (n.d.). Asian Journal of Chemistry. [Link]
-
Comparison of biocompatibility and adsorption properties of different plastics for advanced microfluidic cell and tissue culture models. (2012). PubMed. [Link]
Sources
- 1. 4-Hydroxybutyl methacrylate | C8H14O3 | CID 70457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-Hydroxybutyl methacrylate | 29008-35-3 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP0465853B1 - Method for producing 4-hydroxybutyl (meth)acrylate - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Thermoresponsive Diblock Copolymer Nano-Objects via RAFT Aqueous Emulsion Polymerization of Hydroxybutyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
